molecular formula C7H6F4N2 B008856 (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine CAS No. 105224-02-0

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine

Cat. No.: B008856
CAS No.: 105224-02-0
M. Wt: 194.13 g/mol
InChI Key: MZVWTLIAAUXYAQ-UHFFFAOYSA-N
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Description

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine is an organic compound with the molecular formula C₇H₆F₄N₂ It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluoro group at the 4-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired hydrazine derivative. The general reaction scheme is as follows:

[ \text{4-Fluoro-3-(trifluoromethyl)aniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of azo compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine depends on its specific application. In organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions. In materials science, it can act as a reductant, facilitating the reduction and functionalization of materials such as graphene oxide. The molecular targets and pathways involved vary based on the specific reaction or application.

Comparison with Similar Compounds

    (4-Trifluoromethylphenyl)hydrazine: Similar structure but lacks the fluoro group at the 4-position.

    (3-Trifluoromethylphenyl)hydrazine: Similar structure but lacks the fluoro group at the 4-position and has the trifluoromethyl group at the 3-position.

    (4-Fluorophenyl)hydrazine: Similar structure but lacks the trifluoromethyl group at the 3-position.

Uniqueness: (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis and materials science.

Properties

IUPAC Name

[4-fluoro-3-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVWTLIAAUXYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379232
Record name [4-Fluoro-3-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105224-02-0
Record name [4-Fluoro-3-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in step-1 of Intermediate-61 by using 4-fluoro-3-(trifluoromethyl)aniline (3.0 g, 0.016 mmol), NaNO2 (1.73 g, 0.025 mmol), SnCl2.2H2O (9.39 g, 0.041 mmol) and conc. HCl (100 mL) to afford 2.0 g of the desired product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.73 g
Type
reactant
Reaction Step Two
Quantity
9.39 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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